2-Phenyl-1H-pyrrole
Overview
Description
2-Phenyl-1H-pyrrole, also known as 2-Phenylpyrrole, is a heterocyclic aromatic compound . It is a colorless solid that is insoluble in water but soluble in organic solvents. The molecular formula of this compound is C10H9N .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Another method involves the catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to this compound in the presence of palladium-supported on activated carbon (Pd/C) or on alumina (Pd/Al2O3) .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl group . The IUPAC name for this compound is this compound . The InChIKey, a unique identifier for chemical substances, for this compound is IRTLROCMFSDSNF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to this compound can be catalyzed by palladium-supported catalysts .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 143.18 g/mol . It is a colorless solid that is insoluble in water but soluble in organic solvents. The exact mass and monoisotopic mass of this compound are both 143.073499291 g/mol .
Scientific Research Applications
1. Electron Transfer and Electronic Properties
- Novel derivatives of 2-Phenyl-1H-pyrrole, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic properties. These compounds demonstrate significant electron delocalization and exhibit electrochemically reversible one-electron transfer processes, making them potential candidates for applications in electronic materials (Hildebrandt et al., 2011).
2. Corrosion Inhibition
- This compound derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives adhere to steel surfaces mainly through chemisorption processes (Zarrouk et al., 2015).
3. Optical and Electronic Tuning
- The study of differentially substituted diferrocenyl-1-phenyl-1H-pyrroles has revealed the ability to tune electronic interactions and optical properties through the modification of functional groups. These findings are significant for the development of single molecule transistors (Hildebrandt & Lang, 2011).
4. Luminescent Properties
- The compound 2,3,4,5-Tetraphenyl-1H-pyrrole (TePP) has shown balanced emission in both solution and solid state, with potential applications in luminescent mechanisms and materials. The study highlights the role of phenyl groups in tuning the luminescent properties of pyrrole-based molecules (Lei et al., 2018).
5. Chemical Synthesis and Reactions
- Various this compound derivatives have been synthesized and studied for their potential in different chemical reactions. For example, 1-Phenyl-3-tosyl-1H-pyrrole has been prepared through electrophilic aromatic substitution, demonstrating the versatility of these compounds in synthetic chemistry (Kechagioglou & Demopoulos, 2022).
Safety and Hazards
While specific safety and hazard information for 2-Phenyl-1H-pyrrole was not found, it’s generally recommended to avoid breathing in vapors, gas, or mist of chemical substances, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment, including protective gloves, clothing, eye protection, and face protection .
Future Directions
The future directions for 2-Phenyl-1H-pyrrole could involve the development of new synthetic methods and the exploration of its biological activities. For instance, the introduction of a second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole has been suggested .
Mechanism of Action
Target of Action
2-Phenyl-1H-pyrrole is a chemical analog of the natural antifungal compound pyrrolnitrin . The primary targets of this compound are the fungal osmotic signal transduction pathways, which are perceived by a typical fungal hybrid histidine kinase (HHK) . The HHK is prone to point mutations that confer fungicide resistance .
Mode of Action
This compound interacts with its targets by activating the fungal osmotic signal transduction pathway . This activation is perceived by the HHK, which can lead to fungicide resistance if point mutations occur . The compound’s mode of action mimics an osmotic stress through the activation of the Os-2/Hog1 MAPK .
Biochemical Pathways
The activation of the fungal osmotic signal transduction pathway by this compound leads to severe physiological impacts on the pathogen . These impacts include membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst .
Result of Action
The result of this compound’s action is the disruption of normal fungal physiology . This disruption includes membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites . These changes lead to hyphal swelling and eventually, the bursting of the hyphae .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrrole derivatives have been shown to have effects on various types of cells and cellular processes
Molecular Mechanism
It is known that pyrrole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Phenyl-1H-pyrrole in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-phenyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLROCMFSDSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184510 | |
Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-22-6 | |
Record name | 2-Phenylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3042-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 2-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE60YK8AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Phenyl-1H-pyrrole-3-carboxamide interesting for cognitive enhancement research?
A1: this compound-3-carboxamide demonstrates promising activity as an inverse agonist of the serotonin type 6 receptor (5-HT6R). [] This is significant because 5-HT6R antagonism is linked to positive effects in various memory impairment models, making it a potential target for treating cognitive deficits. Unlike its parent scaffold, 1H-pyrrolo[3,2-c]quinoline, which exhibits neutral antagonism, this compound-3-carboxamide acts as an inverse agonist, potentially offering a different therapeutic profile. []
Q2: Can you provide an example of a specific this compound-3-carboxamide derivative and its observed effects?
A2: Compound 27, a specific derivative of this compound-3-carboxamide, has shown promising results in preclinical studies. [] It acts as an inverse agonist at both the Gs and Cdk5 signaling pathways associated with 5-HT6R. [] Notably, Compound 27 demonstrated the ability to reverse scopolamine-induced memory decline in the novel object recognition test and improved performance in the attentional set-shifting task in rats, highlighting its potential as a cognition-enhancing agent. []
Q3: Beyond its application in cognitive enhancement, are there other uses for the this compound scaffold?
A3: Yes, research indicates that substituted this compound derivatives can be synthesized through a unique route. [] 1,3,4-Thiadiazolium-3-(unsubstituted) methanides react with substituted alkyne dipolarophiles at -60°C, ultimately yielding 2,3-di- and 2,3,4-tri-substituted 1-{[1-(vinylthio)-1-phenylmethylidene]amino}pyrroles through a cycloaddition-rearrangement sequence. [] This synthetic pathway highlights the versatility of the this compound core structure for developing diverse chemical entities.
Q4: Are there established methods for synthesizing 2-Phenylpyrrole?
A5: Yes, research highlights an effective method for synthesizing 2-Phenylpyrrole through the dehydrogenation of 2-Phenyl-1-pyrroline using palladium-supported catalysts. [] This approach offers a potential pathway for the scalable production of 2-Phenylpyrrole, facilitating further research and development of this compound and its derivatives.
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